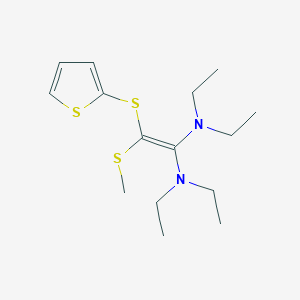
1,1-Ethenediamine, N,N,N',N'-tetraethyl-2-(methylthio)-2-(2-thienylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Ethenediamine, N,N,N’,N’-tetraethyl-2-(methylthio)-2-(2-thienylthio)- is a complex organic compound that features both sulfur and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Ethenediamine, N,N,N’,N’-tetraethyl-2-(methylthio)-2-(2-thienylthio)- typically involves multi-step organic reactions. One possible synthetic route could involve the alkylation of 1,1-Ethenediamine with ethyl groups, followed by the introduction of methylthio and thienylthio groups through nucleophilic substitution reactions. The reaction conditions may include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to achieve high yields and purity. Safety measures would also be crucial due to the potential hazards associated with handling sulfur-containing compounds.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Ethenediamine, N,N,N’,N’-tetraethyl-2-(methylthio)-2-(2-thienylthio)- can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thio groups or to modify the nitrogen atoms.
Substitution: The ethyl groups or thio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in coordination chemistry or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as an intermediate in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism by which 1,1-Ethenediamine, N,N,N’,N’-tetraethyl-2-(methylthio)-2-(2-thienylthio)- exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Ethenediamine, N,N,N’,N’-tetraethyl-2-(methylthio)-2-(phenylthio)-: Similar structure but with a phenyl group instead of a thienyl group.
1,1-Ethenediamine, N,N,N’,N’-tetraethyl-2-(methylthio)-2-(methylthio)-: Similar structure but with two methylthio groups.
1,1-Ethenediamine, N,N,N’,N’-tetraethyl-2-(ethylthio)-2-(2-thienylthio)-: Similar structure but with an ethylthio group instead of a methylthio group.
Uniqueness
The uniqueness of 1,1-Ethenediamine, N,N,N’,N’-tetraethyl-2-(methylthio)-2-(2-thienylthio)- lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Propiedades
Número CAS |
193749-94-9 |
|---|---|
Fórmula molecular |
C15H26N2S3 |
Peso molecular |
330.6 g/mol |
Nombre IUPAC |
1-N,1-N,1-N',1-N'-tetraethyl-2-methylsulfanyl-2-thiophen-2-ylsulfanylethene-1,1-diamine |
InChI |
InChI=1S/C15H26N2S3/c1-6-16(7-2)14(17(8-3)9-4)15(18-5)20-13-11-10-12-19-13/h10-12H,6-9H2,1-5H3 |
Clave InChI |
VSQOJLBLVDRDRL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=C(SC)SC1=CC=CS1)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 3,3'-[bis(dodecylsulfanyl)stannanediyl]dipropanoate](/img/structure/B12566314.png)
![[6-(Chloromethyl)pyridin-2-YL]methyl acetate](/img/structure/B12566321.png)
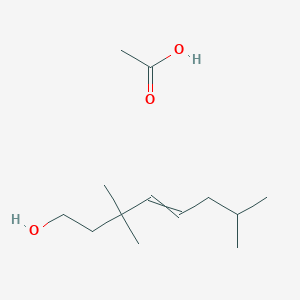

![N,N'-[Methylenedi(2,1-phenylene)]bis(N'-octadecylurea)](/img/structure/B12566351.png)
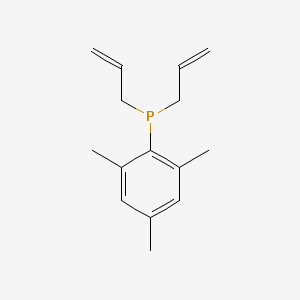
![[(R,E)-2-Hydroxy-3-pentenyl]carbamic acid tert-butyl ester](/img/structure/B12566362.png)
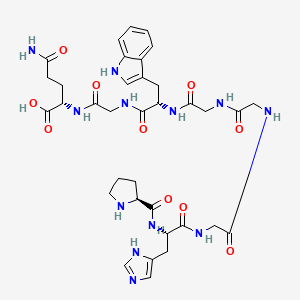
![4-[[2-imino-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-4-yl]disulfanyl]-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-2-imine](/img/structure/B12566371.png)
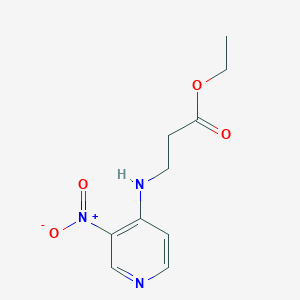
![4-Propyl-4'-[4-(trifluoromethoxy)cyclohexyl]biphenyl](/img/structure/B12566378.png)
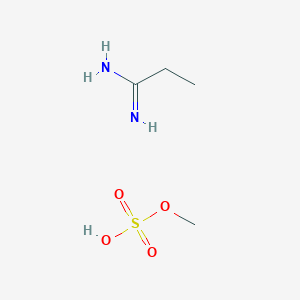
![2-{2-[4-(2-Hydroxyethoxy)benzene-1-sulfonyl]phenoxy}ethan-1-ol](/img/structure/B12566386.png)

